molecular formula C5H9BrFN B12985434 3-(Bromomethyl)-3-fluoropyrrolidine

3-(Bromomethyl)-3-fluoropyrrolidine

Cat. No.: B12985434
M. Wt: 182.03 g/mol
InChI Key: AXRZZAKLSPXQQF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-fluoropyrrolidine is an organic compound that features a pyrrolidine ring substituted with bromomethyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-fluoropyrrolidine typically involves the bromination and fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with bromomethyl and fluorine-containing reagents under controlled conditions. For instance, the bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, while the fluorination can be performed using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-3-fluoropyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Dehalogenated pyrrolidine derivatives.

Scientific Research Applications

3-(Bromomethyl)-3-fluoropyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-fluoropyrrolidine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-(Chloromethyl)-3-fluoropyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    3-(Bromomethyl)-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    3-(Bromomethyl)-3-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of fluorine.

Uniqueness: 3-(Bromomethyl)-3-fluoropyrrolidine is unique due to the presence of both bromomethyl and fluorine substituents, which impart distinct electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H9BrFN

Molecular Weight

182.03 g/mol

IUPAC Name

3-(bromomethyl)-3-fluoropyrrolidine

InChI

InChI=1S/C5H9BrFN/c6-3-5(7)1-2-8-4-5/h8H,1-4H2

InChI Key

AXRZZAKLSPXQQF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CBr)F

Origin of Product

United States

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